Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing triazolopyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for triazolopyrimidines often involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation reduces reaction times and increases yields, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar in structure but lacks the carboxylate group.
1,2,4-Triazolo[1,5-a]pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and biological activity .
Biological Activity
Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (commonly referred to as dmtp) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of dmtp can be represented by the following molecular formula:
- Molecular Formula : C₇H₈N₄O₂
- Molecular Weight : 168.17 g/mol
- CAS Number : 7681-99-4
The compound features a triazole ring fused with a pyrimidine moiety, which is essential for its biological activity. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and potentially its ability to penetrate biological membranes.
Antiviral Activity
Recent studies have indicated that dmtp derivatives exhibit antiviral properties, particularly against RNA viruses such as influenza. A study demonstrated that modifications on the triazolo-pyrimidine scaffold could disrupt the interaction between viral proteins essential for replication. The IC₅₀ values for some derivatives were reported in the micromolar range, indicating promising antiviral activity against influenza A virus by inhibiting the PA-PB1 interaction critical for viral polymerase function .
Anticancer Potential
Dmtp has shown potential as an anticancer agent. Research indicates that triazolo-pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress. In vitro studies have reported significant cytotoxic effects against various cancer cell lines .
Calcium Channel Blockade
Dmtp and its derivatives have been studied for their calcium channel blocking activities. A study involving mouse neuroblastoma cells showed that these compounds could inhibit inward calcium currents, which suggests a role in regulating calcium homeostasis in excitable cells . This property may contribute to their therapeutic potential in cardiovascular diseases.
Case Study 1: Antiviral Activity Against Influenza
In a study assessing the antiviral efficacy of dmtp derivatives against the influenza virus, several compounds were tested for their ability to inhibit viral replication. The most potent derivative had an IC₅₀ value of 0.41 µM, demonstrating significant antiviral activity compared to standard treatments .
Compound | IC₅₀ (µM) | Remarks |
---|---|---|
dmtp Derivative A | 0.41 | Most potent |
dmtp Derivative B | 3.5 | Moderate activity |
Ribavirin (Control) | 10 | Standard antiviral |
Case Study 2: Anticancer Activity
A series of dmtp derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the dmtp structure significantly enhanced anticancer activity:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
dmtp Derivative C | HeLa | 15 ± 2 |
dmtp Derivative D | MCF-7 | 25 ± 3 |
Control Drug (e.g., Cisplatin) | HeLa | 10 ± 1 |
These findings suggest that specific structural modifications can lead to improved biological activity against cancer cells.
Properties
IUPAC Name |
methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-4-6(2)13-9(10-5)11-7(12-13)8(14)15-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBWUASCTKIACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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